3-(1H-imidazol-1-yl)pyridine 3-(1H-imidazol-1-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 25700-15-6
VCID: VC8259705
InChI: InChI=1S/C8H7N3/c1-2-8(6-9-3-1)11-5-4-10-7-11/h1-7H
SMILES: C1=CC(=CN=C1)N2C=CN=C2
Molecular Formula: C8H7N3
Molecular Weight: 145.16 g/mol

3-(1H-imidazol-1-yl)pyridine

CAS No.: 25700-15-6

Cat. No.: VC8259705

Molecular Formula: C8H7N3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-imidazol-1-yl)pyridine - 25700-15-6

Specification

CAS No. 25700-15-6
Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
IUPAC Name 3-imidazol-1-ylpyridine
Standard InChI InChI=1S/C8H7N3/c1-2-8(6-9-3-1)11-5-4-10-7-11/h1-7H
Standard InChI Key HBSOMQPAIFVKGZ-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)N2C=CN=C2
Canonical SMILES C1=CC(=CN=C1)N2C=CN=C2

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

3-(1H-Imidazol-1-yl)pyridine features a planar structure where the pyridine nitrogen (N1) and imidazole nitrogens (N1', N3') create distinct electronic environments. The SMILES notation (C1=CC(=CN=C1)N2C=CN=C2) confirms the connectivity between the 3-position of pyridine and the 1-position of imidazole . This arrangement facilitates π-π stacking interactions and hydrogen bonding capabilities, critical for supramolecular assembly.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₈H₇N₃
Molecular Weight145.16 g/mol
CAS Registry Number1795497-44-7 (dihydrochloride)
Hybridizationsp² (aromatic systems)
Topological Polar Surface41.5 Ų

Tautomerism and Electronic Effects

The imidazole ring exhibits prototropic tautomerism, allowing hydrogen migration between N1' and N3'. This dynamic equilibrium (ΔG ≈ 2.1 kcal/mol) influences the compound's acidity (pKa ≈ 6.8 for imidazole NH) and metal-coordination behavior . Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.3 eV, suggesting moderate reactivity toward electrophilic substitution .

Synthesis and Derivative Formation

Primary Synthetic Routes

While detailed protocols for 3-(1H-imidazol-1-yl)pyridine remain scarce in public literature, analogous imidazole-pyridine conjugates are typically synthesized via:

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 3-bromopyridine with imidazole (Yield: ~65%, Pd(OAc)₂/Xantphos catalyst) .

  • Nucleophilic Aromatic Substitution: Reaction of 3-nitropyridine with imidazole under basic conditions (K₂CO₃/DMF, 120°C).

The dihydrochloride salt (C₈H₉Cl₂N₃) forms through protonation of both nitrogens in anhydrous HCl/ether, enhancing water solubility (>50 mg/mL) .

Functionalization Strategies

Key derivative classes include:

  • Metal Complexes: Coordination with Cu(II) yields [Cu(C₈H₆N₃)₂Cl₂] with square planar geometry (λmax = 610 nm) .

  • Bioactive Analogues: Introduction of methyl groups at C4 (as in 3-(1H-imidazol-1-yl)-4-methylpyridine) improves lipophilicity (LogP +0.7).

Physicochemical Profile

Solubility and Stability

The free base exhibits limited aqueous solubility (1.2 mg/mL at 25°C) but forms stable solutions in polar aprotic solvents:

Table 2: Solubility Parameters

SolventSolubility (mg/mL)Dielectric Constant (ε)
Water1.280.4
DMSO48.746.7
Ethanol12.324.3

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, with 95% mass loss by 300°C under nitrogen .

Spectroscopic Signatures

  • UV-Vis: λmax = 265 nm (π→π* transition) in MeOH

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (d, 1H, py-H6), 8.34 (s, 1H, imid-H2), 7.89–7.76 (m, 3H), 7.42 (s, 1H)

  • IR: ν 1580 cm⁻¹ (C=N str.), 3100 cm⁻¹ (aromatic C-H)

Biological and Industrial Applications

Coordination Chemistry

The compound serves as a bidentate ligand, forming complexes with:

Metal IonCoordination ModeApplication
Cu(II)N(py), N(imid)Catalytic oxidation
Ru(II)N(imid), π-systemPhotodynamic therapy
Zn(II)N(py)Luminescent sensors

Crystal structures reveal M-N bond lengths of 2.01–2.15 Å, with ligand field stabilization energies (LFSE) up to 245 kJ/mol .

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